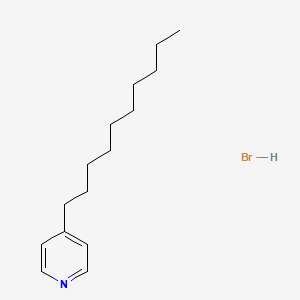
4-Decylpyridine;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Decylpyridine;hydrobromide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a decyl group attached to the fourth position of the pyridine ring, with a hydrobromide salt form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Decylpyridine;hydrobromide typically involves the alkylation of pyridine with a decyl halide, followed by the formation of the hydrobromide salt. One common method involves the reaction of pyridine with decyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or tetrahydrofuran, and the product is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or distillation techniques to obtain the desired compound in its hydrobromide form .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Decylpyridine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles like hydroxide, cyanide, or amines
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium hydroxide, sodium cyanide, or primary amines in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups
Applications De Recherche Scientifique
4-Decylpyridine;hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 4-Decylpyridine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
4-Decylpyridine: The parent compound without the hydrobromide salt.
4-Octylpyridine: A similar compound with an octyl group instead of a decyl group.
4-Dodecylpyridine: A compound with a longer dodecyl chain.
Uniqueness: 4-Decylpyridine;hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to its analogs. The presence of the decyl group also imparts distinct hydrophobic properties, making it suitable for applications where such characteristics are desired .
Propriétés
Numéro CAS |
42984-45-2 |
|---|---|
Formule moléculaire |
C15H26BrN |
Poids moléculaire |
300.28 g/mol |
Nom IUPAC |
4-decylpyridine;hydrobromide |
InChI |
InChI=1S/C15H25N.BrH/c1-2-3-4-5-6-7-8-9-10-15-11-13-16-14-12-15;/h11-14H,2-10H2,1H3;1H |
Clé InChI |
AJLCDAKBKDJKEM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC=NC=C1.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


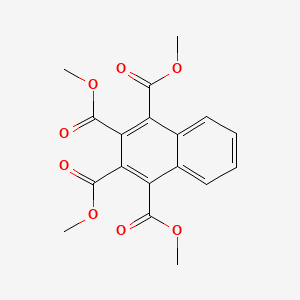
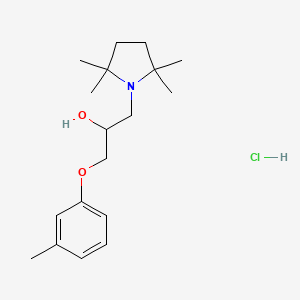

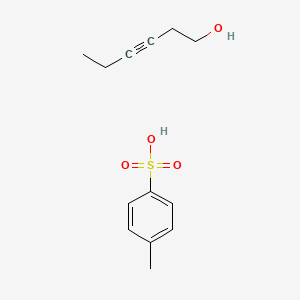
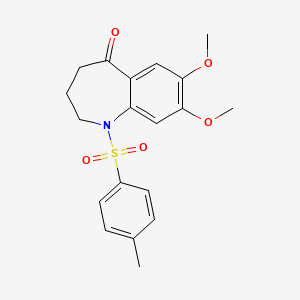
![4-chloro-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14665341.png)

![1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one](/img/structure/B14665355.png)
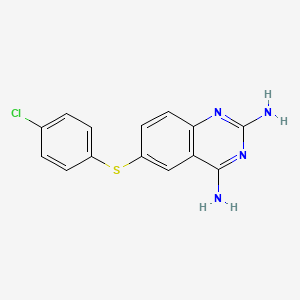
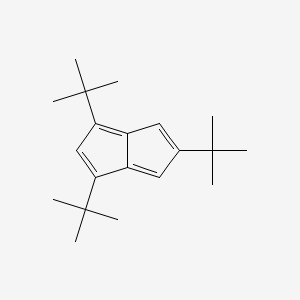
![1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene](/img/structure/B14665365.png)
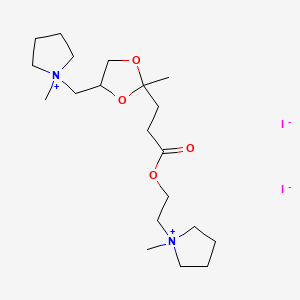
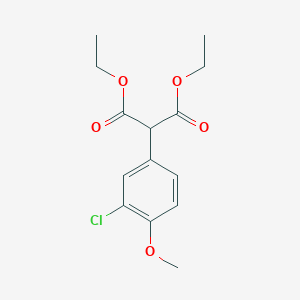
![(1E)-N,N'-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide](/img/structure/B14665393.png)
